molecular formula C12H6Cl2N2OS B581289 2-(2,6-dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one CAS No. 1337882-52-6

2-(2,6-dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one

Cat. No.: B581289
CAS No.: 1337882-52-6
M. Wt: 297.153
InChI Key: LIVXQXDSWKSPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one is a heterocyclic compound that features a unique isothiazolo[5,4-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with 2,6-dichlorophenyl isothiocyanate, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the desired isothiazolo[5,4-c]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-(2,6-Dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorophenyl isothiocyanate: Shares a similar phenyl ring structure but lacks the isothiazolo[5,4-c]pyridine core.

    Isothiazolo[4,3-b]pyridines: These compounds have a different isothiazole ring fusion pattern but exhibit similar chemical properties.

Uniqueness

2-(2,6-Dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-[1,2]thiazolo[5,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2OS/c13-8-2-1-3-9(14)11(8)16-12(17)7-4-5-15-6-10(7)18-16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVXQXDSWKSPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C(=O)C3=C(S2)C=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701184995
Record name Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(2,6-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337882-52-6
Record name Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(2,6-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337882-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(2,6-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.